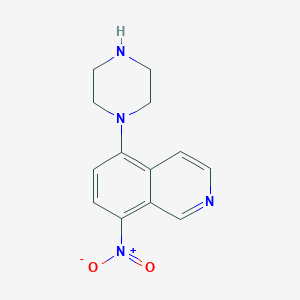

8-Nitro-5-(piperazin-1-yl)isoquinoline

Description

8-Nitro-5-(piperazin-1-yl)isoquinoline is a synthetic isoquinoline derivative featuring a nitro group at position 8 and a piperazine moiety at position 3. Isoquinoline, a heterocyclic aromatic compound, serves as a core scaffold in medicinal chemistry due to its structural similarity to bioactive natural alkaloids. This compound is classified as a secondary amine and has been listed as a research chemical, though commercial availability is currently discontinued .

Properties

IUPAC Name |

8-nitro-5-piperazin-1-ylisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O2/c18-17(19)13-2-1-12(16-7-5-14-6-8-16)10-3-4-15-9-11(10)13/h1-4,9,14H,5-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTHVAURBKDIDJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C3C=CN=CC3=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Nitro-5-(piperazin-1-yl)isoquinoline typically involves the nitration of 5-(piperazin-1-yl)isoquinoline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

8-Nitro-5-(piperazin-1-yl)isoquinoline can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

Substitution: The piperazinyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution reactions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: 8-Amino-5-(piperazin-1-yl)isoquinoline.

Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

8-Nitro-5-(piperazin-1-yl)isoquinoline has been primarily investigated for its antibacterial properties, particularly against multidrug-resistant strains of Mycobacterium tuberculosis. The compound functions by inhibiting key bacterial enzymes and interacting with cellular targets, which leads to bacterial cell death. The nitro group in the compound can undergo bioreduction, forming reactive intermediates that damage bacterial DNA and proteins, enhancing its antimicrobial efficacy .

Structure-Activity Relationship (SAR) Studies

Research has focused on understanding the structure-activity relationship of this compound and its analogues. Studies have shown that modifications to the piperazine and isoquinoline rings significantly affect the compound's activity against M. tuberculosis' inosine-5′-monophosphate dehydrogenase (IMPDH), an essential enzyme for purine biosynthesis in bacteria. This enzyme's inhibition is correlated with the compound's effectiveness in whole-cell assays .

Drug Development

Potential as a Lead Compound

The unique structural features of this compound make it a promising candidate for drug development. Its ability to form various derivatives allows for extensive chemical modifications, which can enhance its pharmacological properties. Research continues to optimize these derivatives for improved efficacy and reduced toxicity .

Neuroprotective Properties

Beyond antimicrobial applications, compounds related to this compound have been explored for neuroprotective effects. For instance, bifunctional iron chelators that incorporate similar moieties have shown potential in reducing oxidative stress associated with neurodegenerative diseases like Parkinson's disease .

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Nitro-8-(piperidin-1-yl)quinoline | Piperidine moiety instead of piperazine | Different nitrogen-containing ring affects activity |

| 8-Nitro-5-(piperazin-1-yl)quinoline | Quinoline core | Distinct biological activity compared to isoquinoline |

| 7-Chloro-4-(piperazin-1-yl)quinoline | Chlorine substitution at position 7 | Potentially different reactivity patterns |

Case Studies and Research Findings

Several case studies highlight the effectiveness of this compound:

- Inhibition of IMPDH : A study demonstrated that specific analogues of this compound exhibited selective inhibition of IMPDH in both wild-type and resistant strains of M. tuberculosis, suggesting a pathway for developing new anti-tubercular agents .

- Neuroprotective Applications : Research into related compounds has indicated that introducing an isoquinoline moiety can enhance neuroprotective properties while maintaining high affinity for dopamine receptors, making it a candidate for treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 8-Nitro-5-(piperazin-1-yl)isoquinoline involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The piperazinyl group can enhance the compound’s binding affinity to certain receptors or enzymes, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 8-Nitro-5-(piperazin-1-yl)isoquinoline and its analogs:

Key Research Findings

- Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in this compound contrasts with the chloro and sulfonyl groups in analogs.

- Piperazine Role: Piperazine substituents in all analogs enhance solubility and hydrogen-bonding capacity, a common strategy in drug design. The hydrochloride salt of 8-(Piperazin-1-yl)isoquinoline exemplifies this approach .

- Biological Activity: Natural isoquinoline alkaloids demonstrate efficacy in improving intestinal health in pigs, likely due to anti-inflammatory properties .

Biological Activity

8-Nitro-5-(piperazin-1-yl)isoquinoline (CAS No. 923752-41-4) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by its isoquinoline core, which is substituted with a nitro group at the 8-position and a piperazine moiety at the 5-position. This structure is significant as it influences the compound's interaction with biological targets.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of 8-nitro derivatives, including this compound. The compound exhibits notable activity against various bacterial strains, including Mycobacterium tuberculosis (Mtb).

Key Findings:

- Inhibition of IMPDH: The compound has been shown to inhibit inosine-5′-monophosphate dehydrogenase (IMPDH), an essential enzyme in the purine biosynthesis pathway of Mtb, making it a potential candidate for anti-tubercular therapy .

- Minimum Inhibitory Concentrations (MICs): In studies, compounds similar to this compound demonstrated MIC values ranging from to mg/mL against various pathogens, indicating strong antibacterial potential .

| Compound | Target Pathogen | MIC (mg/mL) |

|---|---|---|

| This compound | M. tuberculosis | |

| Analogues | E. coli, S. aureus |

Anticancer Activity

The anticancer activity of 8-nitro derivatives has also been explored, particularly against breast cancer cell lines.

Research Insights:

- Cytotoxicity: Compounds derived from this scaffold showed IC50 values indicating significant cytotoxic effects on cancer cell lines such as MCF-7. For instance, one study reported an IC50 value of for related compounds against MCF-7 cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 8-Nitro derivatives | MCF-7 | |

| Other analogues | K562 | >100 |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- IMPDH Inhibition: By inhibiting IMPDH, the compound disrupts nucleotide synthesis in bacteria, leading to growth inhibition.

- Cell Cycle Disruption: In cancer cells, it may induce apoptosis through mechanisms involving reactive oxygen species (ROS) generation and modulation of cell cycle regulators.

Case Studies

- Study on Tuberculosis: A study synthesized several analogues of piperazine derivatives and evaluated their effectiveness against M. tuberculosis. The results indicated that the presence of piperazine and isoquinoline rings was crucial for their biological activity .

- Antitumor Evaluation: Another investigation focused on the cytotoxic effects of various substituted piperazine compounds on different cancer cell lines, revealing that modifications at specific positions significantly influenced their potency .

Q & A

Q. How can heterogeneous catalysis improve synthetic efficiency?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.